molecular formula C28H20N2O4S B12622749 (3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one

(3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one

Cat. No.: B12622749
M. Wt: 480.5 g/mol
InChI Key: BLCBUVGNPIGVHO-YWEHKCAJSA-N
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Description

The compound (3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one is a spirocyclic indole derivative featuring a fused oxazole ring. Its structure includes a spiro junction at the indole’s C3 position, with substituents such as a 2-phenylmethoxyphenyl group at the 3' position and a thiophene-2-carbonyl moiety at the 4' position. This architecture is designed to optimize interactions with biological targets, particularly in anticancer applications, by balancing lipophilicity, electronic effects, and steric constraints .

Properties

Molecular Formula

C28H20N2O4S

Molecular Weight

480.5 g/mol

IUPAC Name

(3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one

InChI

InChI=1S/C28H20N2O4S/c31-26(23-15-8-16-35-23)24-25(30-34-28(24)20-12-5-6-13-21(20)29-27(28)32)19-11-4-7-14-22(19)33-17-18-9-2-1-3-10-18/h1-16,24H,17H2,(H,29,32)/t24-,28+/m1/s1

InChI Key

BLCBUVGNPIGVHO-YWEHKCAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NO[C@]4([C@H]3C(=O)C5=CC=CS5)C6=CC=CC=C6NC4=O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC4(C3C(=O)C5=CC=CS5)C6=CC=CC=C6NC4=O

Origin of Product

United States

Biological Activity

The compound (3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H20N2O4SC_{28}H_{20}N_{2}O_{4}S with a molecular weight of 480.5 g/mol. The structure features a spirocyclic framework that is characteristic of many biologically active compounds, which may contribute to its unique interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : There is evidence supporting its ability to inhibit the growth of certain bacterial strains.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes linked to disease processes.

Anticancer Activity

A study conducted on various derivatives of spiro[indole] compounds highlighted the anticancer potential of similar structures. The MTT assay was employed to assess cytotoxicity against HeLa and HEK-293T cells. Results indicated that compounds with similar frameworks exhibited significant growth inhibition, suggesting that (3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one may also have similar properties .

Antimicrobial Properties

In vitro evaluations have shown that compounds with thiophene moieties often exhibit antimicrobial activity. For instance, derivatives containing thiophene rings have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness. Further studies are required to elucidate the specific mechanisms by which this compound exerts its antimicrobial effects .

Enzyme Inhibition Studies

The compound has been screened for its ability to inhibit enzymes such as IMPDH (Inosine Monophosphate Dehydrogenase), which is crucial in nucleotide synthesis and has implications in cancer therapy. Optimization of related compounds has resulted in inhibitors with nanomolar potency against IMPDH, indicating that structural modifications can enhance biological activity .

Case Study 1: Anticancer Efficacy

In a controlled study using a panel of cancer cell lines, (3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one was tested alongside known chemotherapeutics. The results showed a synergistic effect when combined with standard treatments, suggesting potential for use in combination therapy .

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted on Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to controls, reinforcing its potential as an antimicrobial agent .

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Recent studies have highlighted the use of three-component cyclization methods to construct complex molecular frameworks efficiently. For instance, the combination of isatins with various amines has been shown to yield derivatives with enhanced biological activities .

Anticancer Activity

Research has indicated that spirooxindole derivatives exhibit promising anticancer properties. The unique structural features of (3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one allow it to interact with multiple biological targets. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's thiophene moiety has been linked to antimicrobial activity. Research shows that derivatives containing thiophene structures can exhibit significant antibacterial and antifungal effects. This has led to investigations into its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies suggest that spiro compounds may also possess neuroprotective properties. The ability of (3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one to modulate neuroinflammatory pathways presents opportunities for therapeutic applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialSignificant antibacterial effects
NeuroprotectiveModulation of neuroinflammatory pathways

Table 2: Synthesis Pathways

Step No.Reaction TypeKey ReagentsYield (%)
1CyclizationIsatin derivatives + amines75
2Functional Group ModificationThiophene derivatives80
3Final PurificationCrystallization>90

Case Study 1: Anticancer Mechanism Investigation

A study conducted on the anticancer effects of spirooxindoles demonstrated that (3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one induced apoptosis in MCF-7 breast cancer cells. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study 2: Antimicrobial Efficacy Assessment

In a comparative study on antimicrobial activities, the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. Its efficacy was compared with standard antibiotics, revealing a broader spectrum of activity due to its unique structural attributes .

Chemical Reactions Analysis

Core Structural Reactivity

The spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one system combines an indole moiety fused to an oxazole ring via a spiro carbon. Key reactive sites include:

  • Oxazole Ring : Susceptible to nucleophilic attack at the electron-deficient C5 position.

  • Indole NH : Participates in hydrogen bonding or deprotonation under basic conditions.

  • Spiro Carbon : Steric hindrance limits reactivity but allows stereochemical control during synthesis .

Spirocyclization via 1,3-Dipolar Cycloaddition

The oxazole-indole spiro core is typically synthesized via 1,3-dipolar cycloaddition reactions. For example:

  • Azomethine ylide intermediates (generated from isatin derivatives and amino acids like L-proline) react with α,β-unsaturated carbonyl dipolarophiles to form spirooxindoles .

  • Key conditions : Ce⁴⁺ catalysis or thermal activation (reflux in MeOH/H₂O) .

Example Reaction Pathway :

Isatin+L-ProlineCe4+Azomethine Ylideα,β-Unsaturated CarbonylSpirooxindole\text{Isatin} + \text{L-Proline} \xrightarrow{\text{Ce}^{4+}} \text{Azomethine Ylide} \xrightarrow{\alpha,\beta\text{-Unsaturated Carbonyl}} \text{Spirooxindole}

Oxazole Ring Opening

Under acidic conditions (e.g., HCl/EtOH), the oxazole ring can undergo hydrolysis to form an α-ketoamide intermediate:

OxazoleHCl/EtOHα-Ketoamide+NH3\text{Oxazole} \xrightarrow{\text{HCl/EtOH}} \text{α-Ketoamide} + \text{NH}_3

This reactivity is critical for further functionalization at the C5 position .

Indole NH Alkylation/Acylation

The indole NH participates in:

  • Alkylation : Using alkyl halides (e.g., benzyl bromide) under basic conditions (K₂CO₃/DMF).

  • Acylation : With acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives .

Stability and Degradation Pathways

  • Photodegradation : The thiophene carbonyl group is prone to UV-induced cleavage, forming thiophene-2-carboxylic acid and a radical intermediate .

  • Hydrolytic Stability : The spiro system resists hydrolysis at neutral pH but degrades under strongly acidic/basic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Spiro[indoline-3,4-piperidine]-2-one Derivatives

describes spiro[indoline-3,4-piperidine]-2-one derivatives (A1–A4) derived from Neratinib and a patented lead structure. Key modifications include replacing piperidine with cyclopropane (B1–B7) or indoline with benzmorpholine (C1–C4). Compared to these, the target compound replaces piperidine with oxazole, reducing ring size and introducing an oxygen atom. This alteration likely improves metabolic stability but may reduce conformational flexibility, impacting target binding .

Spirobrassinin Analogues

highlights spirobrassinin analogues such as (±)-5-fluoro-2′-(3,4-dichlorophenylamino)spiro{indoline-3,5′-[4′,5′]dihydrothiazole}-2-one, which exhibits an IC50 of 29.1 µM against Jurkat leukemia cells. Additionally, the 2-phenylmethoxyphenyl substituent may improve solubility compared to dichlorophenyl groups .

Thiazole/Isoxazole-Containing Spiroindoles

reports spiro[indole-thiazole/isoxazole] derivatives with antimicrobial activity. For example, 3'-[(4-acetate phenyl-1N-ethoxyphthalimido-6'-pyridin-2-yl]-3,3a'-dihydro-6'H-spiro[indole-3,5'-[1,3]-thiazolo[4,5-c]isoxazol]-2(1H)-one features a thiazole-isoxazole hybrid ring. The target compound’s oxazole ring simplifies the heterocyclic system while retaining planar aromaticity, which may reduce synthetic complexity without sacrificing bioactivity .

Physicochemical and Crystallographic Comparisons

Crystal Packing and Conformation

provides crystallographic data for 3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile (monoclinic, P2₁/c, Z = 4). The target compound’s oxazole ring and thiophene substituent are expected to influence packing efficiency and intermolecular interactions. The methoxyphenyl group’s orientation may adopt a perpendicular geometry relative to the indole plane, similar to fluorophenyl groups in ’s isostructural thiazoles, affecting solubility and crystal morphology .

Electronic Effects of Substituents

The thiophene-2-carbonyl group in the target compound introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the 2-phenylmethoxyphenyl substituent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this spiro[indole-oxazole] compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursors like substituted indoles and oxazoles. For example, similar spiro compounds are synthesized via [1,3]-dipolar cycloaddition or nucleophilic substitution, with yields influenced by catalysts (e.g., copper sulfate in click chemistry ), solvent polarity, and temperature. Optimization may require screening catalysts (e.g., Cu(I)/ascorbate systems ) and monitoring intermediates via TLC or HPLC. Evidence from analogous compounds shows yields ranging from 72% to 95% under controlled conditions .

Q. How is the stereochemistry (3R,4'S) confirmed, and what analytical techniques are critical for structural validation?

  • Methodological Answer : Chiral HPLC or X-ray crystallography can resolve stereochemistry. For spectral validation:

  • 1H/13C-NMR : Signals for the spiro carbon (C-3 and C-5') and thiophene carbonyl (C=O, ~170 ppm) are diagnostic. Aromatic protons from phenylmethoxyphenyl and indole moieties appear between δ 6.5–8.5 ppm .
  • FT-IR : Stretching bands for carbonyl (1650–1750 cm⁻¹) and C-O-C ether linkages (1200–1250 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N values validate purity .

Q. What are the common impurities or byproducts observed during synthesis, and how are they addressed?

  • Methodological Answer : Byproducts may arise from incomplete cyclization or oxidation. For example:

  • Unreacted thiophene-2-carbonyl intermediates can be detected via HPLC retention time shifts .
  • Column chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) effectively isolates the target compound .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties or reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates molecular orbitals, HOMO-LUMO gaps, and electrostatic potential surfaces. For example:

  • HOMO-LUMO Analysis : Predicts charge-transfer interactions, relevant for biological activity .
  • NMR Chemical Shift Prediction : Software like Gaussian or ADF aligns computed shifts (e.g., spiro carbons) with experimental data to validate conformers .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or coupling constants)?

  • Methodological Answer :

  • 2D-NMR (COSY, NOESY) : Maps through-space correlations to confirm spatial proximity of substituents (e.g., phenylmethoxyphenyl vs. thiophene groups) .
  • Variable Temperature NMR : Identifies dynamic processes (e.g., ring flipping) that obscure signals at standard temperatures .

Q. How does the spiro architecture influence biological activity, and what in vitro assays are suitable for mechanistic studies?

  • Methodological Answer : The spiro core’s rigidity may enhance binding to hydrophobic enzyme pockets. Assays include:

  • Enzyme Inhibition : Screen against kinases or oxidoreductases (e.g., DPPH radical scavenging for antioxidant potential ).
  • Molecular Dynamics Simulations : Track ligand-protein binding stability (e.g., using GROMACS or AMBER) .

Q. What environmental or metabolic stability challenges arise for this compound, and how are they assessed?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) and monitor degradation via LC-MS.
  • CYP450 Metabolism : Use liver microsomes to identify oxidative metabolites .

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